Perfluorohexanoyl fluoride
Overview
Description
Perfluorohexanoyl fluoride is a chemical compound with the CAS Number: 355-38-4 and a molecular weight of 316.05 . It is a derivative of hexane in which all of the hydrogen atoms are replaced by fluorine atoms . It falls under the category of per- and polyfluoroalkyl substances .
Molecular Structure Analysis
This compound has a linear formula of C6F12O . The structure of fluorous molecules, particularly with respect to the helical conformations of perfluoroalkyl segments and their phase separation in crystal lattices, has been analyzed .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.05 . More detailed physical and chemical properties are not provided in the search results.
Scientific Research Applications
Environmental Monitoring and Health Studies
Perfluorohexanoyl fluoride and its derivatives, such as perfluorooctanesulfonate (PFOS) and perfluorooctanoic acid (PFOA), have been a focus of environmental and health studies. These compounds have been detected in human blood samples from various countries, indicating widespread exposure and bioaccumulation. Studies like those conducted by Kannan et al. (2004) have highlighted the global presence of these compounds in human populations, emphasizing the need for monitoring and understanding their impact on health (Kannan et al., 2004).
Identification of Emission Sources
Research by Wang et al. (2014) focused on identifying various emission sources of this compound-related compounds, especially those that were previously unaddressed. This research is crucial for understanding and controlling environmental contamination (Wang et al., 2014).
Biomedical Applications
Studies have explored the potential biomedical applications of fluorine-modified materials. For instance, Lamolle et al. (2009) investigated the effects of fluoride-modified titanium surfaces on cell growth, revealing improved biocompatibility, which could have implications for dental and orthopedic implants (Lamolle et al., 2009).
Photodegradation Techniques
Photodegradation, as explored by Chen et al. (2007), shows promise in addressing this compound pollution. Their study on the degradation of PFOA using vacuum ultraviolet light demonstrated effective breakdown of these persistent compounds (Chen et al., 2007).
Industrial Applications
Research has also focused on the industrial applications and challenges of using this compound and related compounds. For instance, the study of electrochemical mineralization by Niu et al. (2012) highlights methods for treating wastewater contaminated with these substances (Niu et al., 2012).
Advanced Materials Development
In the field of material science, the use of this compound derivatives in advanced materials is being explored. Conte and Pinna (2014) reviewed the application of iron(III) fluorides in secondary cells, indicating the potential of fluorides in energy storage technologies (Conte & Pinna, 2014).
Safety and Hazards
Future Directions
Per- and polyfluoroalkyl substances (PFAS), including Perfluorohexanoyl fluoride, have been documented at all spatial scales with concerns of adverse ecological and human health effects . A European agency is considering sweeping restrictions on fluorinated chemicals used in various applications . There is also interest in the development of ponytails that are functionalized and/or based upon smaller perfluorinated units, in part to promote biodegradability .
Mechanism of Action
Mode of Action
For example, fluoride ions can reduce tooth mineral solubility by exchanging for hydroxyl groups and reducing carbonate content .
Biochemical Pathways
For instance, fluoride ions can promote the formation of fluoroapatite in enamel in the presence of calcium and phosphate ions produced during enamel demineralization . Moreover, high levels of fluoride can cause cellular apoptosis via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways .
Pharmacokinetics
It is known that the pharmacokinetics of fluoride are primarily governed by ph and storage in bone . Fluoride can form hydrofluoric acid (HF) in water, which diffuses across cell membranes far more easily than fluoride ion .
Result of Action
For instance, at the cellular energetics level, fluoride is a known inhibitor of glycolysis . At the tissue level, the effect of fluoride has been more pronounced in the musculoskeletal systems due to its ability to retain fluoride .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Perfluorohexanoyl fluoride. For instance, the presence of fluoride in the environment can be due to its release from minerals, magmatic gas, and industrial processing . The toxicity of fluoride can be influenced by various environmental factors, including its concentration, the presence of other ions, and the pH of the environment .
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O/c7-1(19)2(8,9)3(10,11)4(12,13)5(14,15)6(16,17)18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATLHBQMSOZWBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11COF, C6F12O | |
Record name | Hexanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059877 | |
Record name | Perfluorohexanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
355-38-4 | |
Record name | 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluorohexanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorohexanoyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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